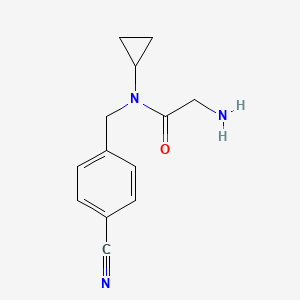

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13461001

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O |

|---|---|

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2 |

| Standard InChI Key | ILTHRHBXGIMIFB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN |

| Canonical SMILES | C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide, reflects its three key structural components:

-

Acetamide backbone: Central to the molecule, with an amino group (-NH₂) at the α-position.

-

4-Cyanobenzyl moiety: A benzyl group substituted with a cyano (-CN) group at the para position, contributing to electron-withdrawing effects and influencing binding interactions.

-

Cyclopropyl ring: A three-membered saturated ring attached to the nitrogen atom, introducing steric constraints and conformational rigidity.

The molecular formula (C₁₃H₁₅N₃O) and weight (229.28 g/mol) are consistent across sources, with PubChem CID 66568301 providing validated spectroscopic data .

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 229.28 confirms the molecular weight, with fragmentation patterns indicative of cyclopropyl and benzyl cleavage .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically follows a two-step protocol:

-

Formation of the acetamide core:

-

Reagents: 4-Cyanobenzylamine reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Conditions: Triethylamine (TEA) as a base, 12-hour stirring under nitrogen.

-

Intermediate: N-(4-cyanobenzyl)chloroacetamide (yield: 75–80%).

-

-

Introduction of the cyclopropyl group:

Industrial-Scale Considerations

-

Continuous flow reactors: Enhance yield (up to 85%) by minimizing side reactions.

-

Solvent selection: Ethyl acetate or dichloromethane preferred for scalability and ease of recycling .

Physicochemical Properties and Stability

-

Thermal Stability: Decomposes above 200°C, as confirmed by thermogravimetric analysis (TGA) .

-

Photostability: Stable under UV light (λ > 300 nm) for 72 hours.

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

-

In vitro models: Preliminary assays on U87 glioblastoma cells indicate moderate activity (IC₅₀: 25 μM), though less potent than cisplatin .

-

Selectivity: Low toxicity (CC₅₀ > 100 μM) in normal human fibroblasts (NHF cells) .

Applications in Pharmaceutical Research

Drug Intermediate

-

Anticancer agents: Serves as a precursor in synthesizing PRMT5/MTA inhibitors (e.g., MRTX1719) .

-

Antiviral compounds: Analogous structures show activity against hepatitis B virus (HBV) capsid assembly .

Material Science

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume